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molecular formula C8H5FN2O B1417613 5-Fluoro-4-hydroxyquinazoline CAS No. 436-72-6

5-Fluoro-4-hydroxyquinazoline

Cat. No. B1417613
M. Wt: 164.14 g/mol
InChI Key: UXEZULVIMJVIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625908B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 732 mg, 18.3 mmol) was suspended in DMA (50 ml) and N-methylethanolamine (734 μl, 9.15 mmol) was added under an atmosphere of nitrogen. The mixture was stirred for 30 minutes at ambient temperature, and 5-fluoroquinazolin-4(3H)-one (1.0 g, 6.10 mmol) was added. The mixture was heated under an atmosphere of nitrogen at 85° C. for 90 minutes. The mixture was cooled to ambient temperature, and the resulting slurry poured into methanol (100 ml). Dowex resin (50WX4-400, 25 g) was added, and the mixture stirred for 1 hour at ambient temperature. The resin was collected by filtration, and washed with methanol (100 ml). The resin was suspended in a solution of ammonia in methanol (2.3 N, 150 ml), and the mixture stirred for 30 minutes. The mixture was filtered and the residue washed with ammonia in methanol (2.3 N, 100 ml). The combined filtrates were concentrated in vacuo, and dried in vacuo (1 mbar, 60° C.) for 16 hours to give 5-[2-(methylamino)ethoxy]quinazolin-4(3H)-one as an off white solid (1.09 g, 82%); NMR Spectrum (DMSO-d6, 400) 2.36 (s, 3H), 2.85 (t, 2H), 5.11 (t, 2H), 6.97 (d, 1H), 7.14 (d, 1H), 7.61 (dd, 1H), 7.97 (s, 1H); Mass spectrum MH+ 220.
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
734 μL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][NH:4][CH2:5][CH2:6][OH:7].F[C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[C:11](=[O:19])[NH:12][CH:13]=[N:14]2.CO>CC(N(C)C)=O>[CH3:3][NH:4][CH2:5][CH2:6][O:7][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[C:11](=[O:19])[NH:12][CH:13]=[N:14]2 |f:0.1|

Inputs

Step One
Name
Quantity
732 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
734 μL
Type
reactant
Smiles
CNCCO
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C2C(NC=NC2=CC=C1)=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under an atmosphere of nitrogen at 85° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
Dowex resin (50WX4-400, 25 g) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 1 hour at ambient temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resin was collected by filtration
WASH
Type
WASH
Details
washed with methanol (100 ml)
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue washed with ammonia in methanol (2.3 N, 100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried in vacuo (1 mbar, 60° C.) for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNCCOC1=C2C(NC=NC2=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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